molecular formula C30H33N3O2S B2703777 2-((2,5-dimethylbenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-94-3

2-((2,5-dimethylbenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2703777
CAS No.: 1115485-94-3
M. Wt: 499.67
InChI Key: HTGKDLNYBSYVND-UHFFFAOYSA-N
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Description

The compound 2-((2,5-dimethylbenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a thioether linkage at position 2, an isobutyl carboxamide group at position 7, and a phenethyl substituent at position 2. Quinazoline scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes such as kinases and receptors .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O2S/c1-20(2)18-31-28(34)24-12-13-26-27(17-24)32-30(36-19-25-16-21(3)10-11-22(25)4)33(29(26)35)15-14-23-8-6-5-7-9-23/h5-13,16-17,20H,14-15,18-19H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGKDLNYBSYVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,5-dimethylbenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a quinazoline core with various substituents that may influence its biological activity. The IUPAC name highlights the presence of a thioether group and a carboxamide, which are significant for its reactivity and interaction with biological targets.

The biological activity of quinazoline derivatives often involves interactions with specific molecular targets such as enzymes or receptors. For instance, the presence of the thioether group may facilitate binding to proteins involved in signal transduction pathways. This compound may exhibit inhibition of certain kinases or modulation of receptor activity, leading to downstream effects on cell proliferation or apoptosis.

Anticancer Activity

Research has indicated that quinazoline derivatives can possess anticancer properties. For example, studies have demonstrated that related compounds inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism may involve the inhibition of kinase activity critical for cancer cell survival.

Antimicrobial Activity

Some derivatives within this chemical class have shown promising antimicrobial effects against both bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes could be responsible for its antimicrobial properties.

Neuroprotective Effects

There is emerging evidence suggesting that quinazoline derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes the reduction of oxidative stress and inhibition of protein aggregation.

Research Findings and Case Studies

Study Objective Findings
Study 1Evaluate anticancer effectsThe compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines.
Study 2Assess antimicrobial propertiesShowed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics.
Study 3Investigate neuroprotective effectsReduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The quinazoline core of the target compound distinguishes it from triazole derivatives (e.g., compounds [7–9] in ), which exhibit tautomerism between thiol and thione forms. Unlike triazoles, quinazolines lack this tautomeric behavior, leading to distinct electronic and binding properties. The carbonyl group at position 4 in the target compound may enhance hydrogen-bonding interactions compared to non-carbonylated analogs .

Thioether vs. Thione Functionality

The thioether group (-S-) in the target compound contrasts with the thione (-C=S) groups in hydrazinecarbothioamides [4–6] (). IR spectroscopy of thiones shows νC=S stretches at 1243–1258 cm⁻¹ , whereas thioethers typically exhibit νC-S stretches at lower frequencies (~700–800 cm⁻¹ ) . This difference impacts solubility and reactivity; thioethers are less polar and more stable toward oxidation than thiones.

Substituent Effects

  • Phenethyl Group : The 3-phenethyl substituent introduces steric bulk and lipophilicity, akin to the 2,4-difluorophenyl group in triazoles [7–9] (). Fluorine atoms in the latter enhance metabolic stability, whereas the phenethyl group may improve membrane permeability.
  • Isobutyl Carboxamide : The isobutyl chain in the carboxamide group contributes to hydrophobicity, similar to the 4-fluorophenyl group in S-alkylated triazoles [10–15] (). Both substituents may influence binding pocket interactions in target proteins.

Data Table: Structural and Functional Comparison

Property Target Compound Triazole-Thiones [7–9] () S-Alkylated Triazoles [10–15] ()
Core Structure Quinazoline 1,2,4-Triazole 1,2,4-Triazole
Key Functional Group Thioether (-S-) Thione (-C=S) Thioether (-S-)
IR νC=S/νC-S (cm⁻¹) ~700–800 (C-S) 1247–1255 (C=S) N/A (C-S not characterized)
Substituent Lipophilicity High (phenethyl, isobutyl) Moderate (2,4-difluorophenyl) High (4-fluorophenyl)
Synthetic Step Likely S-alkylation Cyclization of hydrazinecarbothioamides S-alkylation with α-halogenated ketones

Research Findings and Methodological Insights

  • Crystallography : Tools like SHELXL () could resolve the target compound’s crystal structure, critical for understanding conformation and intermolecular interactions.
  • Docking Studies : AutoDock Vina () may predict binding modes, though experimental validation (e.g., kinase assays) is needed to confirm activity.
  • Spectroscopic Analysis : As in , ¹H/¹³C NMR and MS would confirm the target’s structure, with IR distinguishing thioether from thione groups .

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